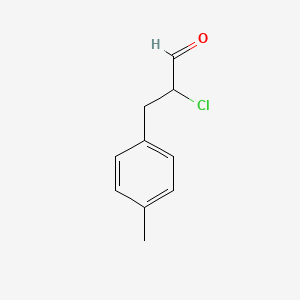

2-Chloro-3-(4-methylphenyl)propanal

Description

2-Chloro-3-(4-methylphenyl)propanal is an organochlorine compound featuring a propanal backbone substituted with a chlorine atom at the C2 position and a 4-methylphenyl group at the C3 position. The aldehyde functional group at C1 renders it reactive in nucleophilic addition and oxidation reactions, while the 4-methylphenyl substituent introduces steric bulk and modulates electronic properties. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

2-chloro-3-(4-methylphenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,7,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCGPACVQZILLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-methylphenyl)propanal typically involves the chlorination of 3-(4-methylphenyl)propanal. One common method is the reaction of 3-(4-methylphenyl)propanal with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methylphenyl)propanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-Chloro-3-(4-methylphenyl)propanoic acid.

Reduction: 2-Chloro-3-(4-methylphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(4-methylphenyl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methylphenyl)propanal involves its reactivity as an aldehyde and a chloro-substituted compound. The aldehyde group can participate in nucleophilic addition reactions, while the chloro group can undergo nucleophilic substitution. These reactions can lead to the formation of various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanal Derivatives

2-Chloro-3-(4-fluorophenyl)propanal (CAS: 807667-29-4)

- Structural Differences : The 4-methyl group in the target compound is replaced with a 4-fluorine atom.

- Key Properties: Molecular formula: C₉H₈ClFO (vs. C₁₀H₁₁ClO for the target compound).

- Applications : High-yield synthesis methods are documented for this compound, suggesting utility in scalable industrial processes .

(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic Acid (EMX, CAS: 122551-89-7)

- Structural Differences : Contains a dichloromethyl group and a ketone-oxygen at C4, forming a conjugated system.

- Reactivity : The α,β-unsaturated ketone moiety enables Michael addition reactions, unlike the aldehyde in the target compound.

- Toxicity: Classified under halofuranones, which are associated with carcinogenic potency in some studies .

Ester and Carboxylic Acid Analogues

Methyl 2-Chloro-3-(2,4-dichlorophenyl)propanoate (CAS: 259132-21-3)

- Structural Differences : Replaces the aldehyde with an ester group and introduces two chlorine atoms on the phenyl ring.

- Reactivity : The ester group reduces electrophilicity compared to the aldehyde, favoring hydrolysis or transesterification over nucleophilic addition.

- Applications : Likely used as a stabilized intermediate in pesticide or polymer synthesis .

2-(4-Chlorophenyl)propanoic Acid (CAS: 105879-62-7)

- Structural Differences : Features a carboxylic acid group instead of an aldehyde and lacks the chlorine at C2.

- Physicochemical Properties : The carboxylic acid enhances water solubility via hydrogen bonding, unlike the hydrophobic aldehyde group in the target compound.

- Applications: Potential use in anti-inflammatory agents due to structural similarity to profen-class drugs .

Hydroxy and Amino Derivatives

Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate

- Structural Differences : Incorporates a hydroxyl group at C3 and two methyl groups at C2, forming a sterically hindered tertiary alcohol.

- Stability : The hydroxyl group increases polarity, improving solubility in polar solvents. The steric bulk may reduce reaction rates at the ester group .

Ethyl 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride

- Structural Differences: Contains an amino group at C2 and a hydroxyl group at C3, forming a zwitterionic structure.

- Applications: The amino group enables salt formation (hydrochloride), enhancing bioavailability for pharmaceutical applications .

Catalytic and Adsorption Behavior

Propanal derivatives, including 2-Chloro-3-(4-methylphenyl)propanal, exhibit unique adsorption properties on catalysts. This specificity may influence its role in catalytic hydrogenation or oxidation processes.

Data Table: Structural and Functional Comparison

Biological Activity

2-Chloro-3-(4-methylphenyl)propanal, also known by its CAS number 807667-26-1, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClO. Its structure consists of a propanal group substituted with a chloro atom and a para-methylphenyl group, influencing its reactivity and biological interactions.

Antimicrobial Effects

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial membrane integrity and interference with metabolic pathways.

Cytotoxicity and Apoptosis Induction

Research has highlighted the compound's ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways characterized by caspase activation and mitochondrial dysfunction. These findings suggest its potential as an anticancer agent.

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| HeLa | 50 µM | Induction of apoptosis via ROS generation | |

| MCF-7 | 25 µM | Growth inhibition and cell cycle arrest |

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes. This effect is hypothesized to be mediated through anti-inflammatory mechanisms and modulation of neurotransmitter systems.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study conducted on various cancer cell lines (HeLa, MCF-7) demonstrated that treatment with this compound resulted in significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria. -

Neuroprotective Effects in Rodent Models :

In a rodent model of Alzheimer's disease, administration of this compound showed promising results in preserving cognitive function and reducing amyloid-beta plaque accumulation. Behavioral tests indicated improvements in memory and learning tasks compared to control groups.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.

- Membrane Disruption : It affects bacterial membranes, contributing to its antimicrobial properties.

- Modulation of Signaling Pathways : It influences apoptosis-related signaling pathways, particularly those involving caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.